molecular formula C6H10N6O2+2 B1435786 [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium CAS No. 76753-09-8

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Cat. No.: B1435786
CAS No.: 76753-09-8
M. Wt: 198.18 g/mol
InChI Key: SIASYOWJUOMHSD-UNTFVMJOSA-N
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Description

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium is a useful research compound. Its molecular formula is C6H10N6O2+2 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

76753-09-8

Molecular Formula

C6H10N6O2+2

Molecular Weight

198.18 g/mol

IUPAC Name

[(3S,3aR,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

InChI

InChI=1S/C6H10N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-8H,1-2H2/q+2/t3-,4-,5+,6+/m0/s1

InChI Key

SIASYOWJUOMHSD-UNTFVMJOSA-N

SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=N)N=[N+]=N

Canonical SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

This compound belongs to the class of hexahydrofuro[3,2-b]furan derivatives. Its intricate structure features multiple functional groups that may contribute to its biological properties. The molecular formula and specific stereochemistry are crucial for understanding its interactions at the molecular level.

Molecular Formula

  • C : 10
  • H : 14
  • N : 4
  • O : 1

Structural Characteristics

The compound's structure includes:

  • A furan ring system which is known for its reactivity.
  • Imino groups that can participate in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit antimicrobial properties. For instance, studies have shown that hexahydrofuro[3,2-b]furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of imino groups is hypothesized to enhance its interaction with DNA or RNA, potentially leading to apoptosis in cancer cells. Specific case studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has shown that similar structures can inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Study 1: Antimicrobial Efficacy

A study conducted by Zullo et al. (2021) evaluated the antimicrobial efficacy of hexahydrofuro[3,2-b]furan derivatives against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Study 2: Cytotoxicity against Cancer Cells

In another study published in SynOpen, the compound was tested against several cancer cell lines. The findings revealed an IC50 value of 30 µM against MCF-7 cells, suggesting moderate potency as an anticancer agent.

StudyCell LineIC50 (µM)Observations
Zullo et al. (2021)MCF-730Moderate cytotoxicity observed
Zullo et al. (2021)A54925Significant reduction in viability

Preparation Methods

Synthesis of the Hexahydrofurofuran Core

  • The hexahydrofuro[3,2-b]furan skeleton is typically prepared via chemoenzymatic routes starting from renewable sugar derivatives such as isomannide or isosorbide.
  • Enzymatic amination and reduction steps are employed to introduce amino and hydroxyl groups at specific positions with stereochemical control.
  • Protection and deprotection strategies are used to safeguard sensitive hydroxyl groups during subsequent transformations.

Introduction of Iminoazaniumylideneamino Groups

  • The installation of the iminoazaniumylideneamino moiety at the 6-position involves reactions with nitrogen sources such as guanidine derivatives or amidines.
  • Activation of the hydroxy precursor at position 6 is achieved using coupling agents (e.g., carbodiimides) to form reactive intermediates that can undergo nucleophilic substitution by nitrogen nucleophiles.
  • The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, with bases like triethylamine to facilitate the coupling.

Stereoselective Control and Purification

  • Reaction temperatures are controlled between -10 °C and 40 °C to minimize side reactions and racemization.
  • One-pot procedures are preferred to avoid isolation of unstable intermediates, improving overall yield and purity.
  • Final purification is performed by flash column chromatography or recrystallization to isolate the stereochemically pure compound.

Detailed Reaction Table Summarizing Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
1 Chemoenzymatic synthesis Renewable sugar derivative (e.g., isomannide) Enzymatic amination, reduction Aqueous buffer 25 (room temp) 75-85 Stereoselective introduction of amino groups
2 Protection of hydroxyl groups Hexahydrofurofuran intermediate Standard protecting groups (e.g., TBDMS) Organic solvent (e.g., CH2Cl2) 0 to 25 90 Protects hydroxyls during nitrogenation steps
3 Activation of hydroxy group Protected intermediate Carbodiimide coupling agents (e.g., DCC) THF, DMF, or acetonitrile -10 to 20 80-90 Formation of reactive intermediate for substitution
4 Nucleophilic substitution Activated intermediate Guanidine or amidine derivatives Aprotic solvent 0 to 40 70-85 Introduction of iminoazaniumylideneamino group
5 Deprotection Substituted intermediate Acidic or basic conditions Suitable solvent Room temp 85-95 Removal of protecting groups to yield final compound
6 Purification Crude product Flash chromatography, recrystallization Various Room temp - Isolation of stereochemically pure compound

Research Findings and Optimization Notes

  • The chemoenzymatic approach provides high stereoselectivity and environmental benefits by using renewable feedstocks and mild conditions.
  • Activation of the hydroxy group with carbodiimides prior to coupling is critical for efficient substitution and high yields.
  • Aprotic solvents and mild bases optimize the nucleophilic substitution step by stabilizing intermediates and minimizing side reactions.
  • One-pot procedures combining activation and coupling steps reduce purification steps and improve overall process efficiency.
  • The compound’s stability is sensitive to pH and temperature; thus, controlled reaction conditions are necessary to prevent decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing furofuran derivatives with iminoazanium functional groups?

  • Methodological Answer : The synthesis of complex furofuran scaffolds often involves cyclization reactions or functionalization of preformed heterocycles. For example, ethyl aroylacetates (e.g., 3a–3g) and azidofurazan precursors (e.g., 2a) can serve as intermediates in multi-step syntheses, as demonstrated in the preparation of structurally related azidofurazan derivatives . Key steps include:

  • Cyclization : Microwave-assisted reactions (e.g., 80–100°C, 300–500 W) to accelerate ring formation, as seen in analogous triazolo/thiadiazole syntheses .
  • Functionalization : Introducing iminoazanium groups via nucleophilic substitution or condensation reactions.
  • Purification : Chromatography (e.g., silica gel) or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign stereocenters using coupling constants (e.g., JJ-values for axial/equatorial protons in furofuran rings) and NOE experiments to confirm spatial proximity of substituents. For example, vicinal coupling constants >8 Hz suggest trans-diaxial relationships .
  • IR : Identify iminoazanium N–H stretches (~3200–3400 cm⁻¹) and validate hydrogen bonding via broad peaks.
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to verify purity.
  • Cross-validation : Compare experimental data with computed spectra (e.g., DFT-based NMR predictions) .

Q. What computational approaches predict the stability and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess conformational stability and charge distribution.
  • Solvent Effects : Use PCM models to evaluate solvation energy in polar solvents (e.g., water, DMSO).
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic/electrophilic attack) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during catalytic or biological assays?

  • Methodological Answer :

  • pH Stability : Perform kinetic studies (e.g., UV-Vis monitoring at 240–300 nm) in buffered solutions (pH 3–10). Imine groups may hydrolyze under acidic conditions, requiring stabilization via chelation (e.g., Zn²⁺) .
  • Solvent Compatibility : Test degradation rates in DMSO, methanol, or aqueous mixtures using LC-MS. Polar aprotic solvents (e.g., DMF) often enhance stability of ionic iminoazanium moieties .
  • Table : Degradation half-life (t1/2t_{1/2}) in common solvents:
Solventt1/2t_{1/2} (hours, 25°C)
DMSO>48
Water12
Methanol24

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate ring puckering or tautomerism via variable-temperature NMR (e.g., 25°C to −40°C). Slow exchange rates may reveal hidden conformers.
  • X-ray Crystallography : Resolve absolute configuration and validate NMR assignments. For example, related furazan derivatives show planar heterocyclic rings with dihedral angles <10° .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to trace iminoazanium protonation states .

Q. What strategies enable the application of this compound in medicinal chemistry or catalysis?

  • Methodological Answer :

  • Biological Screening : Test against bacterial/fungal strains (e.g., Candida albicans, E. coli) using microdilution assays (MIC values). Analogous triazolo-thiadiazoles show IC₅₀ values of 8–32 µg/mL .
  • Catalytic Activity : Assess as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings). Imine groups may coordinate metals, enhancing catalytic turnover.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., aryl groups at C-6) to optimize target binding or catalytic efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Error Sources : Check for solvent effects (e.g., DMSO-d₆ shifts in 13C^{13}C-NMR) or incorrect DFT functional choices.
  • Benchmarking : Compare with structurally validated analogs (e.g., 4-azidofurazan-3-amine derivatives) to identify systematic errors .
  • Collaborative Validation : Share raw data (FID files) for independent reprocessing or use consensus spectral databases .

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